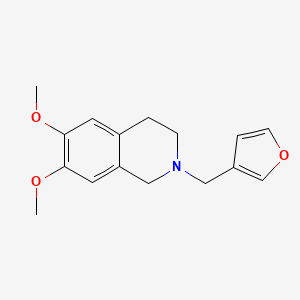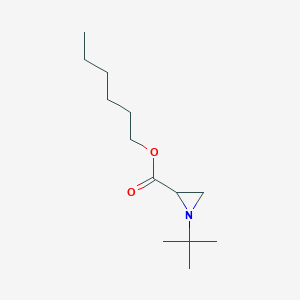![molecular formula C14H20F3N5O4S B3835853 1-[4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-morpholin-4-ylsulfonylurea](/img/structure/B3835853.png)
1-[4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-morpholin-4-ylsulfonylurea
Vue d'ensemble
Description
1-[4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-morpholin-4-ylsulfonylurea is a complex organic compound that features a pyrimidine ring substituted with tert-butyl and trifluoromethyl groups, along with a morpholine ring and a sulfonylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-morpholin-4-ylsulfonylurea typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines. The tert-butyl and trifluoromethyl groups are introduced via selective alkylation and trifluoromethylation reactions, respectively.
The morpholine ring is then attached to the pyrimidine core through nucleophilic substitution reactions. Finally, the sulfonylurea moiety is introduced by reacting the intermediate compound with sulfonyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental sustainability of the production method.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-morpholin-4-ylsulfonylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-[4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-morpholin-4-ylsulfonylurea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Agrochemicals: It can be used as a precursor for the synthesis of herbicides or pesticides due to its ability to interact with biological targets in plants and pests.
Materials Science: The compound’s stability and reactivity make it suitable for the development of advanced materials, such as polymers or coatings with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-morpholin-4-ylsulfonylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonylurea moiety can modulate its activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-morpholin-4-ylsulfonamide
- 1-[4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-piperidin-4-ylsulfonylurea
Uniqueness
1-[4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-morpholin-4-ylsulfonylurea stands out due to the presence of both the morpholine ring and the sulfonylurea moiety, which can confer unique chemical and biological properties. The trifluoromethyl group also enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-morpholin-4-ylsulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N5O4S/c1-13(2,3)9-8-10(14(15,16)17)19-11(18-9)20-12(23)21-27(24,25)22-4-6-26-7-5-22/h8H,4-7H2,1-3H3,(H2,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIHLFJJHYVYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N2CCOCC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-hydroxy-3-[2-methoxy-4-({[2-(2-methylphenyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B3835781.png)
![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3835793.png)
![N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B3835798.png)
![3-[1-(2-Methyl-1-benzofuran-5-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B3835800.png)

![N-[(Z)-1-cyclopropylethylideneamino]-2-nitroaniline](/img/structure/B3835829.png)

![2-[(1-naphthylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835840.png)
![[6-Butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B3835842.png)

![3-(2-ethyl-5-pyrimidinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3835861.png)
![1-(2-Fluorophenyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B3835865.png)
![1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3835872.png)
![2-amino-4-(2-furyl)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B3835879.png)
